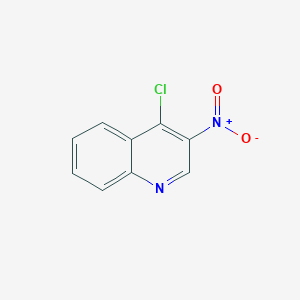

4-Chlor-3-nitrochinolin

Übersicht

Beschreibung

4-Chloro-3-nitroquinoline (4CNQ) is a synthetic chemical compound that has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments, including those involving biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und Pharmazeutische Chemie

Chinolin, die Grundstruktur von 4-Chlor-3-nitrochinolin, ist ein wichtiges Gerüst für Leitstrukturen in der Arzneimittelforschung und spielt eine wichtige Rolle in der pharmazeutischen Chemie . Es ist zu einer essentiellen heterocyclischen Verbindung geworden, da sie vielseitig in der industriellen und synthetischen organischen Chemie eingesetzt werden kann .

Synthese von biologisch und pharmazeutisch aktiven Chinolinen

Chinolin und seine Analoga wurden für biologische und pharmazeutische Aktivitäten synthetisiert . Eine große Bandbreite an Syntheseprotokollen wurde in der Literatur für die Konstruktion dieses Gerüsts beschrieben .

Synthese von polynuklearen heterocyclischen Verbindungen

Nitrochinoline, einschließlich this compound, wurden bei der Synthese von polynuklearen heterocyclischen Verbindungen eingesetzt . Die Zielstrukturen werden durch Additions-, Substitutions- sowie Umlagerungsreaktionen gebildet .

Kupferkatalysierte [4+2]-Cycloadditionsreaktion

This compound kann in kupferkatalysierten [4+2]-Cycloadditionsreaktionen eingesetzt werden, um eine große Bandbreite an medizinisch relevanten 2-Aryl-3-nitrochinolinen herzustellen .

Synthese von Pyrrolochinolinen

This compound kann bei der Synthese von Pyrrolochinolinen eingesetzt werden . Die Bartoli-Synthesereaktion, deren Schlüsselschritt die [3, 3]-sigmatrope Umlagerung ist, diente als Grundlage für die Synthese von 4-Chlor-3H-pyrrolo[2,3-c]chinolin .

Synthese von Diazatricyclotetradecatrienen

5,7-Dinitro-8-hydroxychinoline, die von this compound abgeleitet werden können, können in eine Doppel-Mannich-Reaktion mit der Bildung der entsprechenden Diazatricyclotetradecatriene eintreten

Safety and Hazards

Zukünftige Richtungen

While the specific future directions for 4-Chloro-3-nitroquinoline are not explicitly mentioned in the retrieved papers, it’s clear that there is ongoing research into the synthesis and applications of quinoline derivatives . This includes the development of new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment .

Wirkmechanismus

Target of Action

Quinoline derivatives such as imidazoquinolines have been known to target toll-like receptors-7 and -8 (tlr7/8), which are expressed abundantly on antigen-presenting cells . These receptors play a crucial role in the immune response, making them potential targets for the development of new efficacious vaccines .

Mode of Action

It’s worth noting that imidazoquinolines, a class of quinoline derivatives, have been shown to activate antigen-presenting cells (apcs) directly through their interaction with co-stimulatory molecules and cytokines, evoking a powerful adaptive immune response . This suggests that 4-Chloro-3-nitroquinoline might interact with its targets in a similar manner.

Biochemical Pathways

The activation of tlr7/8 by imidazoquinolines enhances dendritic cell (dc) activation and cellular immunity . This implies that 4-Chloro-3-nitroquinoline might affect similar pathways, leading to downstream effects on the immune response.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and slightly soluble in chloroform and methanol . These properties could potentially impact its bioavailability.

Result of Action

Given the known effects of similar quinoline derivatives, it’s plausible that 4-chloro-3-nitroquinoline could induce changes in immune cell populations and potentially enhance the immune response .

Eigenschaften

IUPAC Name |

4-chloro-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-6-3-1-2-4-7(6)11-5-8(9)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFUZDDJSQVQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460883 | |

| Record name | 4-Chloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39061-97-7 | |

| Record name | 4-Chloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

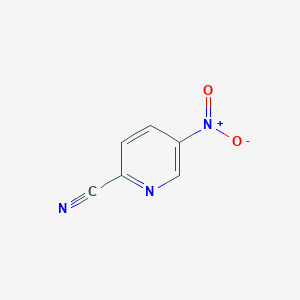

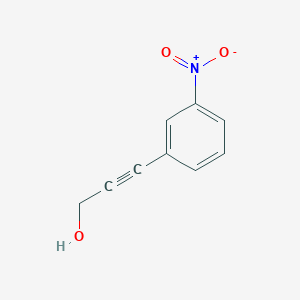

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-Chloro-3-nitroquinoline in organic synthesis?

A1: 4-Chloro-3-nitroquinoline serves as a versatile building block in organic synthesis, particularly for constructing more complex heterocyclic systems. For example, it can be reacted with 2-(4-aminophenyl)-2-methylpropanenitrile to yield 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile [], a crucial intermediate in synthesizing various PI3K/mTOR inhibitors. This highlights the compound's utility in medicinal chemistry.

Q2: How can 4-Chloro-3-nitroquinoline be utilized to synthesize ring-fused pyridazines?

A2: 4-Chloro-3-nitroquinoline can be subjected to Ullmann coupling in amide solvents to yield 3,3′-dinitro-4,4′-biquinolyl []. This dimer can then undergo reductive ring closure, leading to the formation of diquinolino-pyridazines and their corresponding N-oxides []. This synthetic route showcases the potential of 4-Chloro-3-nitroquinoline as a precursor for generating diverse heterocyclic frameworks.

Q3: Are there any alternative reaction pathways observed with 4-Chloro-3-nitroquinoline besides ring-fused pyridazine synthesis?

A3: Interestingly, when treated with hydrazine and sodium hydroxide, 3,3′-dinitro-4,4′-biquinolyl, derived from 4-Chloro-3-nitroquinoline, undergoes a nucleophilic aromatic substitution reaction. This results in the displacement of a nitro group and formation of an N-hydroxypyrrole derivative []. This example demonstrates the reactivity of the nitro group in 4-Chloro-3-nitroquinoline and the possibility of alternative reaction pathways depending on the reaction conditions and reagents used.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16974.png)

![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16977.png)

![(6-{2-[3-(4-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16978.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16979.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16980.png)